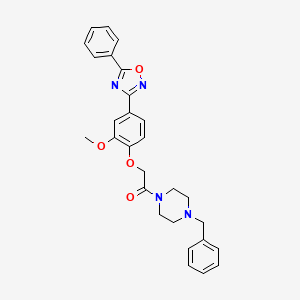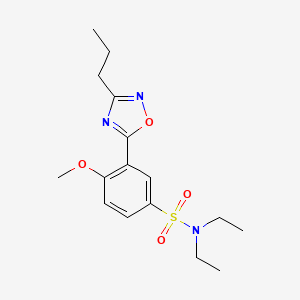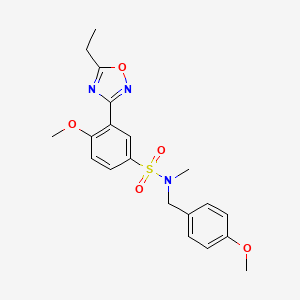
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide, also known as JNJ-1939263, is a novel and potent small molecule inhibitor of the TRPV1 ion channel. The TRPV1 ion channel is a non-selective cation channel that is activated by various physical and chemical stimuli, including heat, capsaicin, and acid. It is widely expressed in sensory neurons and plays a critical role in pain sensation and inflammation. The development of TRPV1 inhibitors has been a major focus of research in the field of pain management.
Wirkmechanismus
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide acts as a competitive antagonist of the TRPV1 ion channel. It binds to the channel and prevents the activation of the channel by various stimuli, thereby reducing the influx of calcium ions and the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). This leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the release of substance P and CGRP from sensory neurons in response to various stimuli. In vivo studies have shown that this compound can reduce thermal hyperalgesia, mechanical allodynia, and inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of TRPV1 and can be used to study the role of TRPV1 in pain and inflammation. It has also been shown to have a good pharmacokinetic profile and can be administered orally or intravenously. However, one limitation of this compound is that it is not highly water-soluble and may require the use of solubilizing agents in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide. One direction is to further investigate the mechanism of action of this compound and its effects on other ion channels and receptors. Another direction is to study the efficacy of this compound in clinical trials for the treatment of pain and inflammation. Additionally, this compound may have potential applications in other areas, such as cancer and metabolic disorders, and further research is needed to explore these possibilities.
Synthesemethoden
The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide has been described in several publications. The most common method involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(3-isopropoxypropyl)piperidine-4-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide has been extensively studied in preclinical models of pain and inflammation. In vitro studies have shown that this compound is a potent and selective inhibitor of TRPV1, with an IC50 value of 71 nM. In vivo studies have demonstrated that this compound can effectively reduce pain and inflammation in various animal models, including models of neuropathic pain, inflammatory pain, and visceral pain.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O4S/c1-14(2)25-13-3-10-20-18(22)15-8-11-21(12-9-15)26(23,24)17-6-4-16(19)5-7-17/h4-7,14-15H,3,8-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYANGHTANHUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-3-[4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7699367.png)











